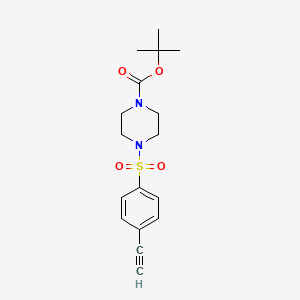4-(4-Ethynylbenzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester
CAS No.: 1162257-02-4
Cat. No.: VC3199341
Molecular Formula: C17H22N2O4S
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1162257-02-4 |
|---|---|
| Molecular Formula | C17H22N2O4S |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | tert-butyl 4-(4-ethynylphenyl)sulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H22N2O4S/c1-5-14-6-8-15(9-7-14)24(21,22)19-12-10-18(11-13-19)16(20)23-17(2,3)4/h1,6-9H,10-13H2,2-4H3 |
| Standard InChI Key | LSSTVRBCIGMSMU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#C |
Introduction
Physical and Chemical Properties
Basic Physical Properties
The physical and chemical properties of 4-(4-Ethynylbenzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester provide essential information for its handling, storage, and application in chemical synthesis. Table 3.1 summarizes the key properties of this compound based on available data.
Table 3.1: Physical and Chemical Properties of 4-(4-Ethynylbenzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester
Structural Identifiers
Several standard chemical identifiers have been established for this compound, facilitating its unambiguous identification in chemical databases and literature:
Table 3.2: Structural Identifiers for 4-(4-Ethynylbenzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester
Stability Considerations
Based on the functional groups present, several stability considerations can be anticipated:
-
The tert-butyloxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions, which would result in its cleavage to reveal the free secondary amine.
-
The terminal alkyne (ethynyl) group may undergo oxidation or addition reactions under certain conditions.
-
The compound would likely be stable under standard storage conditions (room temperature, dry environment, away from strong acids or oxidizing agents).
Structural Characteristics
Molecular Structure
The molecular structure of 4-(4-Ethynylbenzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester comprises several distinct functional groups arranged around a piperazine core. This arrangement creates a molecule with unique chemical and physical properties that determine its behavior in chemical reactions and biological systems .
Piperazine Ring
The piperazine heterocycle serves as the central scaffold of the molecule, providing a six-membered ring with two nitrogen atoms at positions 1 and 4. This structural feature is common in many pharmaceutically active compounds due to its ability to:
-
Provide basic nitrogen centers for hydrogen bonding
-
Enhance aqueous solubility
-
Offer a rigid framework for precise spatial arrangement of other functional groups
-
Allow substitution at both nitrogen positions, enabling diverse functionalization
Sulfonamide Linkage
The sulfonyl group (SO₂) connects the piperazine ring to the substituted benzene ring, forming a sulfonamide bond with one of the piperazine nitrogens. This functional group contributes several important properties:
Ethynyl Group
The terminal alkyne (ethynyl, C≡CH) positioned at the para position of the benzene ring represents one of the most distinctive and reactive features of this compound. This functional group:
-
Provides a linear, rigid extension of the molecular structure
-
Offers a site for selective chemical transformations, particularly click chemistry reactions
-
Potentially influences the electronic properties of the aromatic ring through its electron-withdrawing nature
-
May participate in π-stacking interactions with aromatic systems
tert-Butyloxycarbonyl (Boc) Group
The Boc group attached to the second nitrogen of the piperazine ring serves as a protecting group that:
Conformational Analysis
The piperazine ring in this compound typically adopts a chair conformation, which is the most energetically favorable arrangement. The substituents (sulfonamide and Boc groups) likely occupy equatorial positions to minimize steric interactions. The sulfonamide linkage introduces an element of rigidity, while the Boc group can exhibit rotational freedom around the N-C bond.
Synthesis Methods
Retrosynthetic Analysis
A logical retrosynthetic approach might involve disconnection of the sulfonamide bond, leading to two key precursors:
-
Mono-Boc-protected piperazine
-
4-Ethynylbenzenesulfonyl chloride (or a suitable precursor)
Forward Synthesis Strategy
Step 1: Preparation of Mono-Boc-Protected Piperazine
-
Reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to favor mono-protection
-
Purification to isolate the mono-protected product
Step 2: Sulfonamide Formation
-
Reaction of the mono-Boc-protected piperazine with 4-ethynylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine)
-
The reaction would typically be conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran
Step 3: Purification
-
Column chromatography or recrystallization to obtain the pure target compound
Alternative Synthetic Approach
Current Research and Future Perspectives
Future Research Directions
Several promising research directions could leverage the unique structural features of this compound:
Pharmaceutical Development
The piperazine scaffold with its distinct substitution pattern could serve as a building block for new pharmaceutical entities, particularly:
-
Novel antimicrobial agents based on the oxazolidinone scaffold
-
CNS-active compounds that leverage the piperazine structure
-
Targeted delivery systems utilizing click chemistry for conjugation to biological targeting moieties
Materials Science Applications
The terminal alkyne functionality offers opportunities in materials science:
-
Surface functionalization of nanoparticles or other materials via click chemistry
-
Development of functional polymers through alkyne polymerization or cross-linking
-
Creation of self-assembling materials through directed interactions
Chemical Biology Tools
The compound could be developed into chemical biology tools:
-
Activity-based probes for enzyme profiling
-
Affinity reagents for protein isolation or identification
-
Fluorescent or other labeled derivatives for imaging applications
Challenges and Opportunities
Several challenges and opportunities exist in the further development and application of this compound:
Synthetic Challenges
-
Development of more efficient and scalable synthetic routes
-
Exploration of regioselective functionalization strategies
-
Investigation of methods for asymmetric synthesis using this scaffold
Analytical Challenges
-
Establishment of comprehensive spectroscopic profiles
-
Development of sensitive and specific analytical methods
-
Investigation of crystallographic properties
Application Opportunities
-
Exploration of biological activity profiles
-
Investigation of structure-activity relationships in drug development
-
Utilization in combinatorial chemistry approaches for rapid compound library generation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume